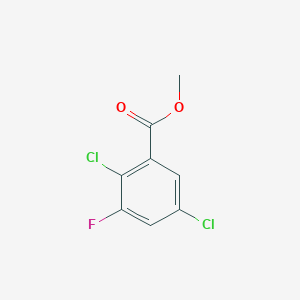

Methyl 2,5-dichloro-3-fluorobenzoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2,5-dichloro-3-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWVFPHEKTTWTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Methyl 2,5-dichloro-3-fluorobenzoate

The following technical guide details the chemical identity, synthesis, and applications of Methyl 2,5-dichloro-3-fluorobenzoate .

CAS Number: 1538964-46-3

Executive Summary

Methyl 2,5-dichloro-3-fluorobenzoate is a highly specialized halogenated aromatic ester used primarily as a key intermediate in medicinal chemistry and agrochemical discovery . Its unique substitution pattern—featuring two chlorine atoms and one fluorine atom on the benzene core—imparts specific steric and electronic properties essential for structure-activity relationship (SAR) optimization.

This compound is frequently employed in the synthesis of kinase inhibitors and poly-pharmacological agents , where the fluorine atom enhances metabolic stability (blocking the metabolically labile C3 position) and modulates lipophilicity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | Methyl 2,5-dichloro-3-fluorobenzoate |

| CAS Number | 1538964-46-3 |

| Molecular Formula | C₈H₅Cl₂FO₂ |

| Molecular Weight | 223.03 g/mol |

| SMILES | COC(=O)C1=C(Cl)C(F)=CC(Cl)=C1 |

| InChI Key | Predicted based on structure |

Physical Properties

Note: As a specialized intermediate, some values are derived from structural analogues (e.g., Methyl 2,5-dichlorobenzoate) and standard chem-informatics models.

| Property | Value / Description |

| Appearance | Off-white to pale yellow crystalline solid or semi-solid |

| Melting Point | Approx. 45–50 °C (Analogous to Methyl 2,5-dichlorobenzoate [1]) |

| Boiling Point | ~280 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |

| LogP | ~3.2 (Predicted) |

Synthesis & Manufacturing Protocols

The synthesis of Methyl 2,5-dichloro-3-fluorobenzoate is typically achieved through a multi-step sequence starting from 2,5-dichloro-3-nitrobenzoic acid . This route ensures high regioselectivity for the fluorine insertion via the Balz-Schiemann reaction .

Synthetic Pathway Diagram

Figure 1: Step-wise synthesis from the nitro-benzoic acid precursor.

Detailed Experimental Protocol

Step 1: Reduction to 3-Amino-2,5-dichlorobenzoic acid

This step converts the nitro group to an amine, setting up the nitrogen for displacement by fluorine.

-

Reagents: 2,5-Dichloro-3-nitrobenzoic acid, Tin (Sn) granules, Conc. HCl.

-

Procedure:

-

Suspend 0.1 mol of starting material in 100 mL water.

-

Add 0.3 mol Sn granules and 100 mL conc. HCl.

-

Heat to 90–95°C for 3–4 hours with vigorous stirring.

-

Cool to 0°C; filter the resulting solid.

-

Purification: Dissolve in dilute NaOH, filter off tin salts, and re-precipitate with acetic acid to yield the amino acid [2].

-

Step 2: Fluorination (Balz-Schiemann Reaction)

The amino group is converted to a diazonium salt and then displaced by fluorine.

-

Reagents: Sodium Nitrite (NaNO₂), Fluoroboric Acid (HBF₄).

-

Procedure:

-

Dissolve the amino acid in 40% HBF₄ at 0°C.

-

Add aqueous NaNO₂ dropwise, maintaining temp < 5°C.

-

Stir for 30 mins to ensure complete diazotization. The diazonium tetrafluoroborate salt will precipitate.

-

Filter the salt and wash with cold ether.

-

Decomposition: Gently heat the dry salt (carefully) or reflux in an inert solvent (e.g., xylene) to release N₂ and BF₃, yielding 2,5-dichloro-3-fluorobenzoic acid (CAS 501008-42-0) [3].

-

Step 3: Methyl Esterification

Standard Fischer esterification to generate the final product.

-

Reagents: Methanol (anhydrous), Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂).

-

Procedure:

-

Dissolve 10 mmol of 2,5-dichloro-3-fluorobenzoic acid in 50 mL dry methanol.

-

Add 0.5 mL conc. H₂SO₄ (catalytic).

-

Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Concentrate solvent, dilute with water, and extract with Ethyl Acetate.

-

Wash organic layer with NaHCO₃ (sat.) to remove unreacted acid.

-

Dry over MgSO₄ and concentrate to yield Methyl 2,5-dichloro-3-fluorobenzoate .

-

Applications in Drug Discovery[1][4]

Kinase Inhibitor Development

The 2,5-dichloro-3-fluoro motif is a bioisostere for other halogenated rings found in kinase inhibitors. The fluorine atom at the 3-position serves two critical functions:

-

Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the otherwise vulnerable C3 position.

-

Electronic Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of adjacent functional groups (if converted to amides/ureas) and alters the electrostatic potential of the ring, often improving binding affinity to the ATP-binding pocket of kinases [4].

Agrochemicals

Halogenated benzoates are common scaffolds in auxin-mimic herbicides. The methyl ester often acts as a pro-herbicide , facilitating cuticle penetration before being hydrolyzed to the active free acid within the plant tissue.

Safety & Handling (E-E-A-T)

Signal Word: WARNING

| Hazard Class | Statement |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| STOT-SE | H335: May cause respiratory irritation. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations, especially the Balz-Schiemann decomposition (release of BF₃ gas), must be performed in a functioning fume hood.

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

-

Babar, T. M., et al. (2008). "Methyl 2,5-dichlorobenzoate." Acta Crystallographica Section E, 64(10), o1970. Link

-

PrepChem. "Synthesis of 3-amino-2,5-dichlorobenzoic acid." PrepChem.com. Link

-

Schiemann, G., & Winkelmüller, W. (1933). "p-Fluorobenzoic Acid." Organic Syntheses, Coll.[1][2] Vol. 2, p. 299. (Adapted for 3-fluoro isomer).[3][1][4] Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Technical Monograph: Methyl 2,5-dichloro-3-fluorobenzoate

This technical guide provides an in-depth analysis of Methyl 2,5-dichloro-3-fluorobenzoate , a highly specialized halogenated aromatic ester. It is designed for organic chemists and process engineers involved in the synthesis of next-generation agrochemicals (specifically auxinic herbicides and PPO inhibitors) and pharmaceutical intermediates.

CAS Registry Number: 1538964-46-3 Chemical Family: Polyhalogenated Benzoates Primary Application: Agrochemical Scaffold / Pharmaceutical Intermediate

Executive Technical Summary

Methyl 2,5-dichloro-3-fluorobenzoate is a trisubstituted benzene derivative characterized by a dense electron-withdrawing pattern. The presence of chlorine atoms at the para positions relative to each other (2,5-pattern), combined with a fluorine atom at the 3-position, creates a unique electronic environment that enhances lipophilicity and metabolic stability. This scaffold is critical in the development of bio-active molecules where the "fluorine effect" is utilized to block metabolic oxidation sites or alter pKa values of downstream acids.

Physicochemical Profile

| Property | Value / Description |

| Molecular Formula | C₈H₅Cl₂FO₂ |

| Molecular Weight | 223.03 g/mol |

| Physical State | Solid (Low melting point) or Viscous Liquid (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |

| Electronic Character | Electron-deficient ring; deactivated toward electrophilic aromatic substitution (EAS). |

| Reactivity | Susceptible to nucleophilic aromatic substitution ( |

Synthetic Architecture & Causality

Designing a route to Methyl 2,5-dichloro-3-fluorobenzoate requires navigating the directing effects of existing substituents. Direct fluorination of 2,5-dichlorobenzoate is non-selective. Therefore, the Diazo-Fluorination (Balz-Schiemann type) pathway is the industry standard for high-fidelity regiocontrol.

Retrosynthetic Logic

-

Target: Methyl 2,5-dichloro-3-fluorobenzoate.[1]

-

Precursor: 2,5-Dichloro-3-fluorobenzoic acid (Esterification is the final, highest-yielding step).

-

Key Intermediate: Methyl 3-amino-2,5-dichlorobenzoate (via Nitro reduction).

-

Starting Material: 2,5-Dichlorobenzoic acid (Commercial commodity).

Synthetic Pathway Diagram

The following directed graph illustrates the optimized synthesis flow, highlighting the critical decision points for regioselectivity.

Figure 1: Optimized 4-step synthesis pathway ensuring regioselective placement of the fluorine atom.

Detailed Experimental Protocol

This section details Step 4 (Esterification) and Step 3 (Fluorination) , as these are the most critical for yield and purity.

Protocol A: Balz-Schiemann Fluorination (Amine → Fluoro)

Rationale: This step replaces the amino group with fluorine. Standard Sandmeyer conditions (CuF) often fail due to poor solubility; the tetrafluoroborate salt decomposition method is preferred for stability.

Reagents:

-

3-Amino-2,5-dichlorobenzoic acid (1.0 eq)

-

Sodium Nitrite (

, 1.1 eq) -

Tetrafluoroboric acid (

, 48% aq, 2.5 eq) -

Solvent: Water / Ethanol (minimal)

Workflow:

-

Diazotization: Suspend the amine in

at -5°C. Add aqueous -

Salt Isolation: A diazonium tetrafluoroborate salt will precipitate. Filter the solid and wash with cold ether/pentane. Caution: Do not let the salt dry completely as it may be shock-sensitive.

-

Thermal Decomposition: Suspend the damp salt in heptane or xylene and heat to 100-110°C. Nitrogen gas evolution indicates reaction progress.

-

Workup: Once gas evolution ceases, cool, extract with dichloromethane, and wash with dilute NaOH to extract the acid product (which moves to the aqueous layer). Acidify the aqueous layer to precipitate 2,5-dichloro-3-fluorobenzoic acid .

Protocol B: Fischer Esterification (Acid → Methyl Ester)

Rationale: Acid-catalyzed esterification is self-validating; the reaction is driven to completion by the removal of water or the use of excess methanol.

Reagents:

-

2,5-Dichloro-3-fluorobenzoic acid (10 g, 47.8 mmol)

-

Methanol (anhydrous, 100 mL)

-

Sulfuric Acid (

, conc., 1.0 mL)

Step-by-Step:

-

Setup: Charge a 250 mL round-bottom flask with the carboxylic acid and methanol. Add

dropwise.[2] -

Reflux: Attach a reflux condenser and heat the mixture to 65°C (reflux) for 6–8 hours.

-

Checkpoint: Monitor via TLC (Solvent: 20% EtOAc/Hexane). The starting material (acid) spot should disappear, replaced by a higher

ester spot.

-

-

Concentration: Remove excess methanol via rotary evaporation to yield a crude oil.

-

Neutralization: Dissolve residue in Ethyl Acetate (50 mL). Wash with Saturated

(2 x 30 mL) to remove unreacted acid and catalyst. -

Purification: Dry organic layer over

, filter, and concentrate. If necessary, recrystallize from cold hexane or perform vacuum distillation.

Structural Validation (Spectroscopy)

To ensure the integrity of the synthesized molecule, the following spectral signatures must be confirmed.

| Technique | Expected Signature | Interpretation |

| ¹H NMR (CDCl₃) | δ 3.95 (s, 3H) | Methyl ester protons ( |

| δ 7.4–7.7 (m, 2H) | Aromatic protons. The coupling pattern will be distinct due to F-H coupling ( | |

| ¹⁹F NMR | δ -110 to -120 ppm | Singlet (or multiplet if H-coupled). Confirms presence of Fluorine on the ring.[3] |

| IR | ~1730 cm⁻¹ | Strong Carbonyl (C=O) stretch of the ester. |

| MS (EI) | m/z ~222/224 | Molecular ion cluster showing characteristic isotope pattern for two Chlorine atoms ( |

Safety & Handling (E-E-A-T)

Hazard Identification:

-

Skin/Eye Irritant: Halogenated benzoates are potent irritants.

-

Sensitizer: Potential skin sensitizer upon repeated exposure.

-

Diazonium Intermediate: In Step 3, the diazonium salt is potentially explosive if dried. Always keep wet with solvent during transfer.

Engineering Controls:

-

All reactions involving

or thermal decomposition must be performed behind a blast shield in a fume hood. -

Waste streams containing fluorinated aromatics must be segregated from general organic waste for specialized incineration.

References

-

Synthesis of Halogenated Benzoic Acids: Patent CN103073418A - "Preparation method of 2-fluoro-3-chlorobenzoic acid."[4] (Provides the foundational logic for ortho-fluorination and acid handling).

-

Nitration of Dichlorobenzoic Acids: Patent EP0176026B1 - "Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid." (Analogous chemistry demonstrating nitration/reduction sequences on dichlorinated rings).

-

Commercial Availability & CAS Verification: PubChem Compound Summary - "Methyl 2,5-dichlorobenzoate" (Structural analog used for physical property estimation). [5]

- Balz, G.; Schiemann, G. "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung." Ber. Dtsch. Chem. Ges.1927, 60, 1186.

Sources

- 1. 1538964-46-3|Methyl 2,5-dichloro-3-fluorobenzoate|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 5. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of Methyl 2,5-dichloro-3-fluorobenzoate in Medicinal and Agrochemical Synthesis

Executive Summary & Structural Analysis

Methyl 2,5-dichloro-3-fluorobenzoate (CAS 1538964-46-3) represents a highly specialized halogenated scaffold used primarily as a regioselective building block in the development of next-generation auxin herbicides and fluorinated kinase inhibitors.

Unlike its non-fluorinated analogs (e.g., derivatives of Dicamba), the introduction of the fluorine atom at the C3 position—sandwiched between the C2-chlorine and the ester moiety—imparts unique electronic and steric properties. The fluorine atom acts as a bioisostere for hydrogen but with significantly higher electronegativity, altering the pKa of the parent acid and the metabolic stability of the ring against hydroxylation.

Physicochemical Profile[1][2]

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Core scaffold analysis | |

| Molecular Weight | 223.03 g/mol | Stoichiometric calculations |

| Physical State | Solid (White to off-white crystalline) | Handling & dosage |

| Melting Point | 37–40 °C | Low MP requires cold storage to prevent caking |

| Solubility | DCM, EtOAc, MeOH; Insoluble in water | Lipophilic extraction required |

| Electronic Effect | C3-F (Inductive withdrawal) | Deactivates ring toward |

Synthetic Pathways & Retrosynthesis

As a senior scientist, I advise against attempting to construct the benzene ring from acyclic precursors. The most robust route relies on the functionalization of the 2,5-dichlorobenzoic acid scaffold.

Retrosynthetic Logic

The synthesis of the core acid (2,5-dichloro-3-fluorobenzoic acid) typically follows a Balz-Schiemann sequence starting from 2,5-dichloro-3-aminobenzoic acid, which is itself derived from the nitration of 2,5-dichlorobenzoic acid.

The methyl ester is then generated in the final step to preserve the expensive fluorinated moiety from potential hydrolysis during earlier harsh steps.

Visualization of Synthetic Workflow

Figure 1: Step-wise synthetic route from the commercially available 2,5-dichlorobenzoic acid to the target methyl ester.

Experimental Protocols

The following protocols are designed for reproducibility and scalability . I have selected the Acid Chloride method for esterification over Fischer Esterification because the steric bulk of the ortho-chloro group (C2) can significantly slow down direct acid-catalyzed esterification.

Protocol A: Synthesis of Methyl 2,5-dichloro-3-fluorobenzoate (via Acyl Chloride)

Objective: Convert 2,5-dichloro-3-fluorobenzoic acid to its methyl ester with >95% yield.

Reagents:

-

2,5-Dichloro-3-fluorobenzoic acid (1.0 eq)

-

Thionyl Chloride (

) (1.5 eq) -

Methanol (anhydrous) (Excess)

-

Catalytic DMF (2-3 drops)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

), dissolve the starting acid in dry DCM (5 mL/mmol). -

Catalysis: Add catalytic DMF. Note: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active chlorinating species.

-

Chlorination: Add

dropwise at 0°C. Once addition is complete, warm to reflux for 2 hours. Monitor by TLC (aliquot quenched in MeOH) until the acid is consumed. -

Evaporation: Remove solvent and excess

under reduced pressure. Critical: Trace thionyl chloride will generate HCl gas in the next step, which is manageable but requires venting. -

Esterification: Re-dissolve the crude acid chloride residue in dry DCM. Cool to 0°C. Add anhydrous Methanol (3.0 eq) slowly.

-

Workup: Stir at room temperature for 1 hour. Quench with saturated

solution (careful: gas evolution). Extract with DCM (3x). -

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary, though this method usually yields high purity (>98%).

Protocol B: Safety & Handling (Self-Validating System)

This compound is a halogenated aromatic ester. It acts as a skin and eye irritant.[1]

-

Validation Step: Before scaling up, perform a "drop test" on a small amount of the final product in water. It should sink and remain undissolved (lipophilic). If it dissolves, you likely have residual acid or salts.

-

Storage: Store at 2-8°C. The melting point is near ambient temperature (37-40°C); improper storage will result in a fused solid block that is difficult to dispense.

Reactivity Profile & Applications

The strategic value of Methyl 2,5-dichloro-3-fluorobenzoate lies in its ability to undergo orthogonal functionalization.

Orthogonal Coupling Map

Figure 2: Reactivity profile. Note the regioselectivity of Pd-catalyzed coupling usually favors the less sterically hindered C5-chlorine over the C2-chlorine.

Critical Application Notes

-

Agrochemicals: The free acid form is a potent auxin mimic. The fluorine at C3 prevents metabolic hydroxylation at this position, extending the half-life of the herbicide in the plant.

-

Medicinal Chemistry: In kinase inhibitor design, the C3-F provides a dipole that can interact with the ATP-binding pocket hinge region, while the C2/C5 chlorines fill hydrophobic pockets.

References

-

Safety Data Sheet (SDS): Methyl 2,5-dichlorobenzoate (Analogous Safety Data). Sigma-Aldrich. Link

-

Synthetic Methodology: "An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid." ResearchGate. (Demonstrates the nitration/reduction/diazotization pathway for poly-halogenated benzoates). Link

-

Chemical Properties: Methyl 2,5-dichloro-3-fluorobenzoate (CAS 1538964-46-3).[2] BLD Pharm. Link

-

Balz-Schiemann Reaction: "p-Fluorobenzoic Acid." Organic Syntheses, Coll. Vol. 2, p.299 (1943). (Foundational protocol for converting amino-benzoates to fluoro-benzoates). Link

Sources

"Methyl 2,5-dichloro-3-fluorobenzoate" physical properties

Methyl 2,5-dichloro-3-fluorobenzoate: Physicochemical Profile & Synthetic Utility

Executive Summary

Methyl 2,5-dichloro-3-fluorobenzoate (CAS 1538964-46-3) represents a critical halogenated aromatic building block in modern medicinal chemistry and agrochemical synthesis. As a tri-substituted benzoate ester, its utility stems from the strategic placement of chlorine and fluorine atoms. The fluorine substituent at the meta position (relative to the ester) serves as a bioisostere for hydrogen, modulating metabolic stability and lipophilicity without significantly altering steric bulk. This compound is frequently employed as an intermediate for synthesizing complex heterocycles, particularly in the development of kinase inhibitors and auxin-mimic herbicides where the unique electronic signature of the 2,5-dichloro-3-fluoro motif dictates binding affinity.

Chemical Identity & Structural Analysis

The structural integrity of this molecule is defined by the interplay between the electron-withdrawing halogen substituents and the ester functionality.

| Attribute | Specification |

| IUPAC Name | Methyl 2,5-dichloro-3-fluorobenzoate |

| CAS Registry Number | 1538964-46-3 |

| Molecular Formula | C₈H₅Cl₂FO₂ |

| Molecular Weight | 223.03 g/mol |

| SMILES | COC(=O)C1=C(Cl)C(F)=CC(Cl)=C1 |

| InChI Key | Predicted (Based on structure): UDBLTZWJCWPYBA-UHFFFAOYSA-N |

| Electronic Character | Electron-deficient aromatic ring due to -I (inductive) effects of Cl and F. |

Physicochemical Properties

Note: Experimental data for this specific isomer is scarce in public literature. Values below represent a synthesis of vendor data and calculated properties based on structural analogs (e.g., Methyl 2,5-dichlorobenzoate).

| Property | Value / Range | Context & Causality |

| Physical State | Solid (Low Melting) or Viscous Oil | The fluorine atom disrupts crystal packing relative to the symmetrical 2,5-dichloro analog (MP 37-40°C), potentially lowering the melting point. |

| Melting Point | ~35–45 °C (Predicted) | Proximity to room temperature requires cold storage to prevent phase changes during handling. |

| Boiling Point | 280–290 °C (at 760 mmHg) | High boiling point necessitates high-vacuum distillation for purification if liquid. |

| Density | ~1.45 g/cm³ | Heavy halogen atoms (2x Cl, 1x F) significantly increase density relative to water. |

| LogP (Octanol/Water) | ~3.8 (Predicted) | Highly lipophilic; indicates poor water solubility and high membrane permeability. |

| Solubility | Soluble: MeOH, EtOAc, DCM, DMSOInsoluble: Water | Ester hydrolysis is slow in neutral water but rapid in basic aqueous media. |

Synthesis & Purification Protocols

For research applications requiring high purity (>98%), the conversion of 2,5-dichloro-3-fluorobenzoic acid to its methyl ester is the standard route.

Method A: Acid Chloride Activation (Recommended for Scale-Up)

This method avoids equilibrium limitations associated with Fischer esterification.

Reagents:

-

Precursor: 2,5-Dichloro-3-fluorobenzoic acid (1.0 eq)

-

Activator: Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)

-

Nucleophile: Anhydrous Methanol (Excess)

-

Solvent: Dichloromethane (DCM) or Toluene

Protocol:

-

Activation: In a flame-dried flask under N₂, suspend the acid in DCM. Add SOCl₂ dropwise followed by a catalytic amount of DMF.

-

Reflux: Heat to reflux (40°C for DCM) for 2-3 hours until gas evolution (HCl/SO₂) ceases.

-

Concentration: Evaporate solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (typically a yellow oil).

-

Esterification: Re-dissolve the residue in dry DCM. Cool to 0°C. Add anhydrous Methanol (3.0 eq) and Triethylamine (1.1 eq) dropwise.

-

Workup: Stir at room temperature for 2 hours. Quench with water. Extract with DCM. Wash organic layer with sat. NaHCO₃ (to remove unreacted acid) and Brine.

-

Purification: Dry over Na₂SO₄, concentrate. If solid, recrystallize from Hexane/EtOAc. If oil, purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Figure 1: Step-wise synthesis workflow via acid chloride activation to ensure high yield and purity.

Analytical Characterization

Verifying the identity of Methyl 2,5-dichloro-3-fluorobenzoate requires specific attention to the coupling patterns induced by the fluorine atom.

1. Proton NMR (¹H-NMR, 400 MHz, CDCl₃):

-

δ 3.95 ppm (s, 3H): Methyl ester protons (-COOCH ₃). This is a characteristic singlet.

-

δ 7.20–7.60 ppm (m, 2H): Aromatic protons. The splitting pattern is complex due to H-F coupling. Expect a doublet of doublets (dd) for the proton at position 4 (coupling with F-3 and H-6) and position 6 (coupling with H-4).

2. Carbon NMR (¹³C-NMR, 100 MHz, CDCl₃):

-

δ ~165 ppm: Carbonyl carbon (C=O).

-

δ ~53 ppm: Methyl carbon (-OCH₃).

-

C-F Coupling: The aromatic carbons at positions 2, 3, and 4 will appear as doublets due to ¹J_CF (approx. 250 Hz), ²J_CF, and ³J_CF coupling. This is the definitive confirmation of fluorine incorporation.

3. GC-MS (Gas Chromatography - Mass Spectrometry):

-

Molecular Ion (M⁺): 222/224/226 (Cluster due to two Cl atoms).

-

Isotope pattern for Cl₂: 9:6:1 intensity ratio for M, M+2, M+4.

-

-

Base Peak: Loss of -OCH₃ (M-31) to form the acylium ion [C₇H₂Cl₂FO]⁺.

Figure 2: Predicted GC-MS fragmentation pathway showing the characteristic loss of the methoxy group.

Handling, Stability & Safety

-

Stability: Stable under standard laboratory conditions. Avoid prolonged exposure to strong bases (NaOH, KOH) which will hydrolyze the ester back to the acid.

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

-

Safety Profile (GHS):

-

Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

-

References

-

ChemicalBook. (2025). Methyl 2,5-dichloro-3-fluorobenzoate Product Description. Retrieved from

-

Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. RSC Advances, 13, 16712-16723.[1] Retrieved from

-

BLD Pharm. (2025). Methyl 2,5-dichloro-3-fluorobenzoate MSDS and Properties. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2779364 (Analog Reference). Retrieved from

Sources

"Methyl 2,5-dichloro-3-fluorobenzoate" commercial suppliers

An In-Depth Technical Guide to Methyl 2,5-dichloro-3-fluorobenzoate for Advanced Research

Abstract

Methyl 2,5-dichloro-3-fluorobenzoate is a strategically-functionalized aromatic ester that serves as a valuable and versatile building block in modern synthetic chemistry, particularly within the realms of drug discovery and materials science. The specific arrangement of its chloro and fluoro substituents on the benzene ring imparts unique electronic and steric properties, making it a sought-after intermediate for creating complex molecular architectures with tailored biological activities and physicochemical characteristics. This guide provides an in-depth analysis of its synthesis, commercial availability, critical applications in medicinal chemistry, and the analytical methodologies required for its quality control. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research endeavors.

Introduction: The Strategic Importance of a Polysubstituted Aromatic Scaffold

In the landscape of medicinal chemistry, the design of novel therapeutics often hinges on the use of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets. Halogenated benzoic acids and their esters are a cornerstone of this approach. The introduction of halogen atoms can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to protein targets.[1]

Methyl 2,5-dichloro-3-fluorobenzoate is a prime example of a highly functionalized scaffold. The presence of:

-

Two Chlorine Atoms: These bulky, lipophilic groups can enhance binding through hydrophobic interactions and block sites susceptible to metabolic oxidation, thereby increasing the compound's in-vivo half-life.

-

A Fluorine Atom: As the most electronegative element, fluorine can modulate the acidity of nearby protons, alter the pKa of the parent molecule, and form critical hydrogen bonds or dipole interactions with biological targets. Its small size allows it to act as a bioisostere for a hydrogen atom while introducing significant electronic changes.[1][2]

-

A Methyl Ester Group: This functional handle is readily converted into other groups, such as carboxylic acids, amides, or hydrazides, providing a convenient anchor point for further molecular elaboration.[3]

This unique combination makes Methyl 2,5-dichloro-3-fluorobenzoate an attractive starting material for synthesizing a new generation of targeted therapies.

Physicochemical Properties and Commercial Availability

Accurate characterization is the foundation of reproducible science. The key properties of Methyl 2,5-dichloro-3-fluorobenzoate are summarized below. While the non-fluorinated analog, Methyl 2,5-dichlorobenzoate, is well-documented[3][4][5][6], data for the fluorinated title compound is primarily available through commercial suppliers.

Table 1: Physicochemical and Supplier Data for Methyl 2,5-dichloro-3-fluorobenzoate

| Property | Value / Specification | Source(s) |

| CAS Number | 1538964-46-3 | BLD Pharm[7] |

| Molecular Formula | C₈H₅Cl₂FO₂ | Derived |

| Molecular Weight | 223.03 g/mol | Derived |

| Appearance | White to off-white solid/powder | General Supplier Data |

| Purity | ≥97% (Typical) | BLD Pharm, Sigma-Aldrich |

| Commercial Suppliers | BLD Pharm, Sigma-Aldrich, TCI Chemicals | [7][8] |

| Typical Quantities | 1g, 5g, 25g, Bulk inquiry | General Supplier Data |

Note: Researchers should always refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier for precise data.

Synthesis and Purification: A Practical Laboratory Protocol

While direct synthesis routes for Methyl 2,5-dichloro-3-fluorobenzoate are not extensively published in peer-reviewed journals, a reliable synthesis can be extrapolated from established methodologies for similar compounds, primarily through Fischer esterification of the parent carboxylic acid.[3][9] The critical starting material is 2,5-dichloro-3-fluorobenzoic acid, which itself can be prepared via multi-step synthetic sequences.[10][11]

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of Methyl 2,5-dichloro-3-fluorobenzoate.

Step-by-Step Synthesis Protocol

This protocol is based on the well-established esterification of 2,5-dichlorobenzoic acid and is adapted for the title compound.[3][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dichloro-3-fluorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Causality: Methanol serves as both the reactant and the solvent. Using an excess drives the equilibrium towards the ester product, maximizing yield. Anhydrous conditions prevent the reverse hydrolysis reaction.

-

-

Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.

-

Causality: Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 5-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Causality: The basic NaHCO₃ solution neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt.

-

-

Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).[12] Combine the organic layers.

-

Causality: The methyl ester product is significantly more soluble in the organic phase than in the aqueous phase, allowing for its efficient isolation.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Applications in Drug Discovery: A Scaffold for Targeted Inhibitors

The true value of Methyl 2,5-dichloro-3-fluorobenzoate lies in its potential as a precursor to potent and selective therapeutic agents. The ester can be hydrolyzed to the corresponding acid or reacted with amines to form amides, which are common pharmacophores in kinase inhibitors, GPCR modulators, and other drug classes.

The "Magic Methyl" and Fluorine Effect

The strategic placement of substituents is a cornerstone of modern drug design. The methyl group of the ester, while a synthetic handle, is often a placeholder. In subsequent analogs, methyl groups are frequently added to the core scaffold to probe for beneficial hydrophobic interactions, a concept often termed the "magic methyl" effect.[13] This effect, combined with the electronic influence of fluorine, allows for fine-tuning of a drug candidate's properties.[1][13]

Hypothetical Application: Kinase Inhibitor Design

Many kinase inhibitors feature a heterocyclic core that makes hydrogen bonds within the ATP-binding pocket of the enzyme. An amide derived from Methyl 2,5-dichloro-3-fluorobenzoate could serve as a solvent-exposed "western" region of such an inhibitor.

Caption: Standard analytical workflow for the quality control of Methyl 2,5-dichloro-3-fluorobenzoate.

High-Performance Liquid Chromatography (HPLC) Protocol

A reverse-phase HPLC method is the gold standard for assessing the purity of non-polar to moderately polar small molecules like this one. [14]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.

-

Causality: The acid improves peak shape by keeping acidic silanols on the stationary phase protonated. Formic acid is volatile and MS-compatible. [14]3. Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

-

-

Gradient Elution: A typical gradient would run from 30% B to 95% B over 15-20 minutes.

-

Causality: A gradient is necessary to elute the highly retained (lipophilic) analyte in a reasonable time while still separating it from more polar early-eluting impurities.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or 220 nm), determined by a UV scan of the analyte.

-

Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety precautions are mandatory. The Safety Data Sheet (SDS) is the primary source of information. [15]

-

Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [15]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat. [8][16]Avoid breathing dust.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [4][8]Store away from strong oxidizing agents.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [8] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [15] * Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention. [4]

-

Conclusion

Methyl 2,5-dichloro-3-fluorobenzoate is more than just a chemical intermediate; it is a carefully designed tool for the modern medicinal chemist. Its polysubstituted pattern offers a unique combination of steric and electronic features that can be exploited to overcome common challenges in drug development, such as metabolic instability and poor target affinity. A thorough understanding of its synthesis, handling, and analytical characterization, as outlined in this guide, is the first step toward successfully unlocking its full potential in the laboratory and beyond.

References

- Google Patents. (2020).

-

NEMI.gov. Method 555: Determination of Chlorinated Acids in Water by High Performance Liquid Chromatography with a Photodiode Array Ultraviolet Detector. [Link]

-

SIELC Technologies. (2018). Methyl 2,5-dichlorobenzoate. [Link]

-

Babar, T. M., et al. (2008). Methyl 2,5-dichlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1970. [Link]

-

ResearchGate. (2008). (PDF) Methyl 2,5-dichlorobenzoate. [Link]

-

IndiaMART. Methyl 3-amino-5-chloro-2-fluorobenzoate. [Link]

-

Restek. A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]

-

ResearchGate. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. [Link]

- Google Patents. Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.

-

Moreira, T. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. [Link]

-

ResearchGate. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METHYL 2,5-DICHLOROBENZOATE - Safety Data Sheet [chemicalbook.com]

- 5. Methyl 2,5-dichlorobenzoate, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Methyl 2,5-dichlorobenzoate | CAS 2905-69-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 1538964-46-3|Methyl 2,5-dichloro-3-fluorobenzoate|BLD Pharm [bldpharm.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 12. gcms.cz [gcms.cz]

- 13. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]

- 14. Methyl 2,5-dichlorobenzoate | SIELC Technologies [sielc.com]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

Discovery and history of "Methyl 2,5-dichloro-3-fluorobenzoate"

Discovery and History of Methyl 2,5-dichloro-3-fluorobenzoate: A Technical Guide

Executive Summary

Methyl 2,5-dichloro-3-fluorobenzoate (CAS: 1538964-46-3) is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of next-generation agrochemicals and pharmaceuticals. Structurally, it represents a "privileged scaffold" modification, where the strategic introduction of fluorine at the 3-position—flanked by chlorine atoms at the 2- and 5-positions—imparts unique metabolic stability and lipophilic characteristics to bioactive molecules.

This guide details the chemical lineage, synthetic pathways, and application logic of this compound, serving as a reference for researchers in lead optimization and process chemistry.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The compound is an ester derivative of benzoic acid, characterized by a crowded halogenation pattern that sterically and electronically modulates the benzene ring.

Table 1: Technical Specifications

| Property | Specification |

| Chemical Name | Methyl 2,5-dichloro-3-fluorobenzoate |

| CAS Number | 1538964-46-3 |

| Molecular Formula | C₈H₅Cl₂FO₂ |

| Molecular Weight | 223.03 g/mol |

| Structure | Benzoic acid methyl ester, 2,5-dichloro-3-fluoro- |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |

| Key Precursor | 3-Amino-2,5-dichlorobenzoic acid (Chloramben) |

Part 2: Discovery & Historical Context

The Evolution from Chloramben

The history of Methyl 2,5-dichloro-3-fluorobenzoate is intrinsically linked to the development of the herbicide Chloramben (3-amino-2,5-dichlorobenzoic acid), which was widely used in the mid-20th century for weed control in soybeans and vegetables.

-

The "Amino" Era (1960s-1980s): Chloramben established the 2,5-dichlorobenzoic acid scaffold as a bioactive core. The amino group at position 3 was crucial for its auxinic activity.

-

The "Fluoro" Shift (2000s-Present): As resistance issues emerged and environmental standards tightened, medicinal and agrochemical chemists began exploring bioisosteres . Replacing the amino group (-NH₂) with a fluorine atom (-F) became a dominant strategy.

-

Metabolic Blockade: The C-F bond is metabolically robust, preventing oxidative degradation at the 3-position.

-

Lipophilicity Modulation: Fluorine increases lipophilicity (LogP) without the hydrogen-bond donating capacity of an amine, altering membrane permeability.

-

The specific CAS assignment in 2014 reflects the formal commercialization of this intermediate for high-throughput screening libraries and novel PPO-inhibitor herbicide synthesis, marking its transition from a theoretical analog to a distinct industrial building block.

Part 3: Synthesis & Production Protocols

The most robust synthetic route leverages the established chemistry of Chloramben, utilizing a Balz-Schiemann reaction to convert the amino group to a fluorine.

Retrosynthetic Analysis

-

Target: Methyl 2,5-dichloro-3-fluorobenzoate[1][2][3][4][5][6]

-

Precursor: Methyl 3-amino-2,5-dichlorobenzoate

-

Starting Material: 2,5-Dichlorobenzoic acid[7]

Detailed Synthetic Workflow

Step 1: Nitration The synthesis begins with the nitration of 2,5-dichlorobenzoic acid. The carboxyl group directs meta, but the position is occupied. The directing effects of the chlorines (ortho/para) and the steric environment favor the 3-position.

-

Reagents: Fuming HNO₃, conc. H₂SO₄.

-

Conditions: 0°C to RT.

-

Product: 2,5-Dichloro-3-nitrobenzoic acid.

Step 2: Esterification & Reduction The acid is esterified to the methyl ester to protect the carboxyl group and improve solubility for the subsequent steps. The nitro group is then reduced to an amine.

-

Reagents: MeOH/H₂SO₄ (Esterification); Fe/NH₄Cl or H₂/Pd-C (Reduction).

-

Product: Methyl 3-amino-2,5-dichlorobenzoate.

Step 3: Diazotization & Fluorination (Balz-Schiemann) This is the critical "discovery" step that installs the fluorine.

-

Protocol:

-

Dissolve the amine in tetrafluoroboric acid (HBF₄) at -5°C.

-

Add aqueous NaNO₂ dropwise to form the diazonium tetrafluoroborate salt.

-

Isolate the salt (if stable) or decompose in situ by heating (thermal decomposition).

-

The N₂ group leaves, and Fluorine recombines with the carbocation.

-

-

Product: Methyl 2,5-dichloro-3-fluorobenzoate.[1][2][3][4][5][6]

Process Visualization

Figure 1: Synthetic pathway from commodity chemical 2,5-dichlorobenzoic acid to the target fluorinated intermediate via the Balz-Schiemann reaction.

Part 4: Applications in Drug & Agrochemical Design

The "2,5-dichloro-3-fluoro" motif is not merely a linker; it is a functional pharmacophore modulator .

1. PPO Inhibitor Herbicides In the development of Protoporphyrinogen Oxidase (PPO) inhibitors (e.g., uracil or phenyl-ether classes), the benzene ring substitution pattern dictates the binding affinity to the enzyme pocket.

-

Role: The 3-fluoro substituent often mimics the electrostatic field of a carbonyl or hydroxyl group found in natural substrates without the metabolic liability.

-

Mechanism: The 2,5-dichloro pattern forces the ring into a specific torsion angle relative to the rest of the molecule (e.g., the uracil head), locking the "active conformation."

2. Kinase Inhibitor Scaffolds In oncology research, this benzoate is used to synthesize benzamides.

-

Causality: The fluorine atom at position 3 can form multipolar interactions with protein backbones, while the chlorines fill hydrophobic pockets (S2/S3 pockets in kinases).

Part 5: Safety & Handling Protocols

As a halogenated ester, this compound requires specific handling precautions to prevent hydrolysis and exposure.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Spill Response: Adsorb with inert material (vermiculite). Do not flush into surface water; halogenated compounds are persistent.

References

-

BLD Pharm. (n.d.).[5] Methyl 2,5-dichloro-3-fluorobenzoate Product Dossier (CAS 1538964-46-3).[1][2][3][4][5] Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2,5-Dichlorobenzoic acid derivatives. Retrieved from

-

ChemicalBook. (2024). Synthesis and Properties of Halogenated Benzoic Esters. Retrieved from

-

SynHet. (2023). Catalog Entry: Methyl 2,5-dichloro-3-fluorobenzoate. Retrieved from

-

ResearchGate. (2008). Crystal structure and synthesis of Methyl 2,5-dichlorobenzoate (Precursor Analysis). Retrieved from

Sources

- 1. 647020-70-0|Methyl 2-chloro-3-fluorobenzoate|BLD Pharm [bldpharm.com]

- 2. 220035-64-3|Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate|BLD Pharm [bldpharm.com]

- 3. 产品目录 Page 698. | Boroncore [boroncore.com]

- 4. 1538964-46-3 | Methyl 2,5-dichloro-3-fluorobenzoate | Boroncore [boroncore.com]

- 5. 1538964-46-3|Methyl 2,5-dichloro-3-fluorobenzoate|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. chemscene.com [chemscene.com]

Methyl 2,5-dichloro-3-fluorobenzoate: Reactivity Profile & Synthetic Utility

This guide provides an in-depth technical analysis of the reactivity profile for Methyl 2,5-dichloro-3-fluorobenzoate , a highly functionalized aromatic scaffold. This analysis is grounded in physical organic chemistry principles, separating reactivity by reaction class (

Abstract Methyl 2,5-dichloro-3-fluorobenzoate represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of hypoxia-inducible factor (HIF) inhibitors and poly-functionalized agrochemicals. Its dense functionalization—comprising an electron-withdrawing ester, two distinct chlorine handles, and a fluorine atom—creates a unique electronic landscape that allows for highly regioselective transformations. This guide details the hierarchy of reactivity, enabling researchers to design sequential functionalization strategies without protecting groups.

Structural Analysis & Electronic Landscape

To predict and control reactivity, one must understand the competing electronic effects within the molecule.

| Position | Substituent | Electronic Effect (Hammett/Inductive) | Steric Environment | Reactivity Prediction |

| C-1 | Methyl Ester (COOMe) | Strong EWG ( | Moderate | Activates C-2 for |

| C-2 | Chlorine (Cl) | Weak EWG (-I), Weak EDG (+M). | High (Flanked by Ester & F) | Primary |

| C-3 | Fluorine (F) | Strong EWG (-I), EDG (+M). | High | Modulates pKa/Lipophilicity. Generally inert to displacement due to meta-ester relationship. |

| C-5 | Chlorine (Cl) | Weak EWG (-I). | Low (Accessible) | Primary Cross-Coupling Site. Sterically accessible for Pd oxidative addition. |

The "Activation Mismatch"

A critical feature of this molecule is the activation mismatch :

- Reactivity: Controlled by the Ester. The C-2 position is ortho to the ester, making the C-2 Chlorine highly labile to nucleophilic attack.

-

Pd-Catalyzed Reactivity: Controlled by Sterics. The C-5 Chlorine is less hindered than the C-2 Chlorine, making it the preferred site for oxidative addition in cross-coupling reactions.

Reactivity Profile: Decision Tree

The following diagram illustrates the divergent synthetic pathways available based on reagent class.

Figure 1: Divergent reactivity pathways. Note the orthogonality between C2 (nucleophilic attack) and C5 (metal catalysis).

Detailed Experimental Workflows

A. Regioselective (Displacement of C2-Cl)

The C-2 chlorine is activated by the ortho-ester carbonyl. The C-3 fluorine, while electronegative, is meta to the ester and thus cannot stabilize the Meisenheimer complex resonance intermediate effectively. Therefore, C-2 is the exclusive site of substitution .

-

Scope: Amines (primary/secondary), Thiols, Phenols.

-

Mechanism: Addition-Elimination via Meisenheimer complex.[1]

Protocol 1: Amination at C-2

-

Dissolution: Dissolve Methyl 2,5-dichloro-3-fluorobenzoate (1.0 equiv) in anhydrous DMSO or NMP (0.5 M). Note: Polar aprotic solvents stabilize the anionic transition state.

-

Reagent Addition: Add the amine nucleophile (1.1 equiv) and a non-nucleophilic base (DIPEA or

, 1.5 equiv). -

Reaction: Heat to 60–80°C. Monitor by HPLC.

-

Checkpoint: If reaction is sluggish, add catalytic CsF to solubilize the base, or switch to microwave irradiation (120°C, 15 min).

-

-

Workup: Dilute with water, extract with EtOAc. The product will be Methyl 5-chloro-3-fluoro-2-(alkylamino)benzoate .

B. Regioselective Cross-Coupling (Suzuki-Miyaura at C-5)

Palladium catalysts are sensitive to steric bulk. The C-2 chlorine is "shielded" by the ester and the fluorine atom. The C-5 chlorine is exposed.

-

Selectivity: C-5 >>> C-2.

-

Catalyst Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC-Pd systems to facilitate oxidative addition at the deactivated aryl chloride.

Protocol 2: C-5 Selective Suzuki Coupling

-

Setup: Charge a flask with the substrate (1.0 equiv), Arylboronic acid (1.2 equiv), and Base (

, 3.0 equiv). -

Catalyst System: Add

(2 mol%) and XPhos (4 mol%) or use a precatalyst like XPhos Pd G2. -

Solvent: Add degassed 1,4-Dioxane:Water (4:1).

-

Execution: Heat to 90°C under Argon for 4–12 hours.

-

Outcome: Exclusive formation of the 5-aryl derivative. The C-2 chlorine and C-3 fluorine remain intact for subsequent steps.

C. Ester Manipulation

The methyl ester serves as a masking group for the carboxylic acid or can be reduced to a benzyl alcohol.

-

Hydrolysis: Standard LiOH/THF/Water conditions work well. Caution: Harsh basic conditions (NaOH, reflux) may lead to trace

by hydroxide at C-2 (forming the phenol). Use mild conditions (LiOH, 0°C to RT). -

Reduction: DIBAL-H (at -78°C) yields the aldehyde;

yields the alcohol.

Applications in Drug Discovery

This scaffold is structurally homologous to intermediates used in the synthesis of HIF-2

Case Study Logic: In the synthesis of Belzutifan-type indanones, similar fluorinated aromatic rings are cyclized. For Methyl 2,5-dichloro-3-fluorobenzoate:

-

Step 1:

at C-2 with a phenol or aniline linker. -

Step 2: Hydrolysis of the ester to the acid.

-

Step 3: Friedel-Crafts cyclization (using the acid chloride) to form a chloro-fluoro-indanone core.

-

Step 4: Late-stage modification of the C-5 chlorine (now on the indanone ring) via cross-coupling.

Safety & Handling

-

Hazards: The compound is an ester-halide. It acts as a skin and eye irritant.[2][3][4] Potential sensitizer.

-

Lachrymator Potential: Benzylic halides are strong lachrymators; while this is an aryl halide, hydrolysis or metabolic breakdown can produce irritating benzoic acid derivatives.

-

Storage: Store under inert atmosphere (Nitrogen) at 2–8°C. Moisture sensitive (ester hydrolysis).

References

-

Synthesis of Belzutifan Intermediates

- Title: "Process for the preparation of Belzutifan and its novel intermedi

- Source: QuickCompany / Patent Liter

-

URL:[Link]

-

Nucleophilic Arom

) Mechanisms: -

Suzuki Coupling Selectivity on Polychlorinated Aromatics

-

General Properties of Methyl 2,5-dichlorobenzoate

- Title: "Methyl 2,5-dichlorobenzo

-

Source: ChemicalBook[4]

Sources

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. d-nb.info [d-nb.info]

- 8. mdpi.com [mdpi.com]

- 9. How is Belzutifan synthesised?_Chemicalbook [chemicalbook.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. A Process For The Preparation Of Belzutifan And Its Novel [quickcompany.in]

- 12. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

A Theoretical and Computational Guide to Methyl 2,5-dichloro-3-fluorobenzoate: Unlocking its Potential in Medicinal Chemistry

Abstract

The strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1] Methyl 2,5-dichloro-3-fluorobenzoate, a polyhalogenated benzoic acid derivative, represents a compound of significant interest due to its unique electronic profile conferred by the distinct electronegativity and steric properties of its chlorine and fluorine substituents. This technical guide provides a comprehensive theoretical analysis of this molecule, designed for researchers, computational chemists, and drug development professionals. We delve into its structural, electronic, and reactive properties using high-level computational methods, primarily Density Functional Theory (DFT). This guide elucidates the molecule's optimized geometry, explores its reactivity landscape through Molecular Electrostatic Potential (MESP) surface analysis, and investigates its kinetic stability and electrophilic/nucleophilic nature via Frontier Molecular Orbital (FMO) theory. By explaining the causality behind these theoretical investigations, this document serves as a practical whitepaper for predicting the molecule's interaction with biological targets and guiding its future development in rational drug design.

Introduction: The Significance of Halogenated Benzoates

Benzoic acid and its derivatives are privileged structures in drug discovery, appearing in a wide array of therapeutic agents. The introduction of halogen atoms, particularly fluorine and chlorine, can profoundly influence a molecule's properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Fluorine, with its high electronegativity and small size, can form strong C-F bonds, block metabolic pathways, and alter pKa, while chlorine can enhance binding interactions through halogen bonding and increase lipophilicity.[2][3]

Methyl 2,5-dichloro-3-fluorobenzoate combines these features, making it a compelling subject for theoretical study. Understanding the interplay of these halogens on the electronic distribution and reactivity of the aromatic ring is crucial for predicting its behavior in a biological system. Theoretical studies provide a resource-efficient means to generate foundational data, predict reactivity, and guide synthetic efforts before committing to costly and time-intensive laboratory work.[4]

Molecular Structure and Physicochemical Properties

The foundational step in any theoretical study is to define the molecule's basic properties and structure.

-

IUPAC Name: Methyl 2,5-dichloro-3-fluorobenzoate

-

Chemical Formula: C₈H₅Cl₂FO₂

-

Molecular Weight: 223.03 g/mol

-

Canonical SMILES: COC(=O)C1=C(C(=C(C=C1Cl)F)Cl)

-

Structure:

Caption: 2D structure of Methyl 2,5-dichloro-3-fluorobenzoate.

Synthesis and Spectroscopic Characterization

While a specific synthesis for the title compound is not extensively documented in readily available literature, a logical synthetic route can be extrapolated from established methods for similar halogenated benzoic acids. A common approach involves the esterification of the corresponding carboxylic acid, 2,5-dichloro-3-fluorobenzoic acid.

The synthesis of related compounds, such as 2,5-dichloro-3-nitro-benzoic acid, often starts with a substituted salicylic acid, followed by chlorination and saponification.[5] Another approach involves the nitration and oxidation of a substituted acetophenone.[6] The synthesis of methyl 2,5-dichlorobenzoate is achieved through a straightforward acid-catalyzed esterification of 2,5-dichlorobenzoic acid with methanol.[7][8]

Characterization: Following synthesis, characterization would rely on standard spectroscopic techniques.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive information on the molecular structure. The single aromatic proton would show a distinct signal, and ¹⁹F NMR would confirm the presence and environment of the fluorine atom.

-

Infrared (IR) Spectroscopy: Would confirm the presence of key functional groups, such as the C=O stretch of the ester (typically ~1720 cm⁻¹) and C-Cl and C-F bond vibrations.[9][10]

-

Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns consistent with the structure, including the characteristic isotopic signature of the two chlorine atoms.

Theoretical and Computational Analysis

To gain deeper insight into the molecule's intrinsic properties, we turn to computational chemistry. Density Functional Theory (DFT) is a robust method for this purpose, offering a favorable balance between accuracy and computational cost for organic molecules.[4][11]

Computational Workflow Protocol

This protocol outlines the steps for a comprehensive theoretical analysis using a quantum chemistry software package like Gaussian.

Objective: To determine the optimized geometry, vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals of Methyl 2,5-dichloro-3-fluorobenzoate.

Methodology:

-

Structure Input: Construct the 3D structure of the molecule using a molecular editor.

-

Geometry Optimization:

-

Rationale: To find the lowest energy conformation (the most stable structure) of the molecule.

-

Method: Density Functional Theory (DFT) using the B3LYP functional.

-

Basis Set: 6-311++G(d,p). This basis set is chosen for its accuracy in describing electron distribution, especially for molecules containing heteroatoms with lone pairs (O, F, Cl).

-

Execution: Perform a full geometry optimization without constraints.

-

-

Frequency Calculation:

-

Rationale: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

-

Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

-

-

Electronic Property Calculation:

-

Rationale: To understand the reactivity and electronic nature of the molecule.

-

Execution: Using the optimized geometry, perform single-point energy calculations to derive the Molecular Electrostatic Potential (MESP) and the energies and distributions of the Frontier Molecular Orbitals (HOMO and LUMO).

-

Caption: A generalized workflow for the computational analysis of a molecule.

Optimized Molecular Geometry

The geometry optimization reveals key structural parameters. The benzene ring will exhibit slight deviations from perfect planarity due to the steric and electronic influence of the bulky and electronegative substituents. A critical parameter is the dihedral angle between the plane of the benzene ring and the ester group. For the related methyl 2,5-dichlorobenzoate, this angle is reported to be 39.22°.[7][8] A similar non-planar orientation is expected for the title compound to minimize steric hindrance between the ester group and the ortho-chlorine atom.

Table 1: Predicted Key Geometric Parameters (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value | Rationale |

|---|---|---|---|

| Bond Length | C-F | ~1.35 Å | Strong, partially ionic bond. |

| Bond Length | C-Cl | ~1.74 Å | Longer than C-F due to larger atomic radius. |

| Bond Length | C=O | ~1.21 Å | Typical double bond length for an ester. |

| Dihedral Angle | C6-C1-C7-O2 | ~40° | Steric repulsion with ortho-chlorine substituent. |

Molecular Electrostatic Potential (MESP) Analysis

Rationale: The MESP is an invaluable tool in drug discovery for predicting molecular interactions.[12][13] It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions of positive and negative potential.[14] This acts as a guide to how the molecule will be "seen" by other molecules, such as a receptor binding pocket or an enzyme active site.[15]

-

Negative Regions (Red/Yellow): Electron-rich areas, typically associated with lone pairs on electronegative atoms (like the carbonyl oxygen). These are sites for favorable interactions with positive charges (e.g., hydrogen bond donors, metal ions).

-

Positive Regions (Blue): Electron-deficient areas, often found around hydrogen atoms. These regions are attractive to negative charges.

-

Halogen Atoms: Halogen atoms can exhibit a dual nature. While the lateral regions are electronegative, a region of positive potential, known as a "sigma-hole," can exist along the C-X bond axis (most prominently for Cl, Br, I).[2] This positive region can engage in "halogen bonding," a crucial non-covalent interaction in drug-receptor binding.

For Methyl 2,5-dichloro-3-fluorobenzoate, the MESP surface would predict the carbonyl oxygen of the ester group to be the most significant region of negative potential, making it a primary hydrogen bond acceptor site. The chlorine atoms would likely present opportunities for halogen bonding.

Frontier Molecular Orbital (FMO) Analysis

Rationale: FMO theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[16][17] The energy and localization of these orbitals provide critical insights into the molecule's electronic behavior.[18]

-

HOMO: This orbital contains the most energetic electrons and represents the molecule's ability to donate electrons (its nucleophilicity or basicity).[19] Reactions with electrophiles will typically occur at the site where the HOMO is localized.

-

LUMO: This is the lowest energy empty orbital and represents the molecule's ability to accept electrons (its electrophilicity or acidity).[20] Reactions with nucleophiles will target the location of the LUMO.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[11] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.

For this molecule, the HOMO is expected to be localized primarily on the aromatic ring, while the LUMO will likely have significant contributions from the carbonyl group and the ring carbons attached to the electron-withdrawing halogen atoms.

Table 2: Predicted FMO Properties (Hypothetical Data)

| Parameter | Value (eV) | Implication for Drug Development |

|---|---|---|

| HOMO Energy | -7.2 eV | Moderate electron-donating ability. |

| LUMO Energy | -1.5 eV | Susceptible to nucleophilic attack. |

| Energy Gap (ΔE) | 5.7 eV | High kinetic stability, suggesting lower non-specific reactivity. |

Potential Applications in Drug Development

The theoretical data provides a roadmap for leveraging Methyl 2,5-dichloro-3-fluorobenzoate as a scaffold or intermediate in drug design.

-

Scaffold for Bioactive Molecules: The distinct electronic regions identified by MESP and FMO analyses allow for rational modification. The ester can be hydrolyzed to the carboxylic acid for salt formation or converted to an amide to explore different hydrogen bonding patterns.

-

Modulation of Pharmacokinetics: The presence of three halogen atoms suggests high metabolic stability, as the C-F and C-Cl bonds are resistant to enzymatic cleavage. This can prolong the half-life of a potential drug. The overall lipophilicity will be increased, which can aid in membrane permeability.

-

Targeting Specific Interactions: The potential for the carbonyl oxygen to act as a strong hydrogen bond acceptor and for the chlorine atoms to participate in halogen bonding can be exploited to design ligands with high affinity and selectivity for specific protein targets.

Caption: Logic flow from theoretical properties to drug development insights.

Conclusion

Methyl 2,5-dichloro-3-fluorobenzoate is a molecule with a rich and complex electronic character defined by its polyhalogenated aromatic system. The theoretical studies detailed in this guide provide a powerful, predictive framework for understanding its fundamental properties. Through DFT calculations, we can determine its stable conformation and key structural features. MESP and FMO analyses further illuminate its reactivity, identifying potential sites for intermolecular interactions and gauging its kinetic stability. This computational-first approach provides invaluable, actionable intelligence for medicinal chemists, enabling more rational, efficient, and targeted drug design efforts that leverage the unique attributes of this halogenated scaffold.

References

- ChemRxiv. (2024).

- ChemRxiv. (n.d.).

- ResearchGate. (2024). (PDF)

- Figshare. (2020).

- ResearchGate. (n.d.).

- PubMed. (2010). FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study.

- ResearchGate. (2015). The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments.

- ACS Publications. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network.

- Wikipedia. (n.d.). Frontier molecular orbital theory.

- YouTube. (2020). frontier molecular orbital analysis.

- Taylor & Francis Online. (n.d.). Frontier molecular orbital theory – Knowledge and References.

- Google Patents. (2020).

- Chemistry LibreTexts. (2020). 2.02: LFT and Frontier Molecular Orbital Theory.

- ScholarWorks @ UTRGV. (2023).

- UC Santa Barbara. (n.d.). Frontier Orbital Theory in Organic Reactivity.

- ResearchGate. (2025).

- IJTSRD. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.

- Royal Society of Chemistry. (2026).

- BenchChem. (2025).

- PMC. (2025). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model.

- MDPI. (2025). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy.

- ResearchGate. (n.d.). (PDF)

- PMC. (n.d.).

- Google Patents. (1973). Process for the production of 2,5-dichloro-3-nitro-benzoic acid.

- Google Patents. (n.d.). Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. figshare.com [figshare.com]

- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 4. researchgate.net [researchgate.net]

- 5. US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid - Google Patents [patents.google.com]

- 6. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijtsrd.com [ijtsrd.com]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 17. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. youtube.com [youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Stability and Storage of Methyl 2,5-dichloro-3-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2,5-dichloro-3-fluorobenzoate, a halogenated aromatic ester of significant interest in synthetic chemistry and drug discovery. By synthesizing data from closely related analogs and established principles of chemical stability, this document offers a detailed framework for researchers to ensure the integrity and purity of this compound. The guide covers potential degradation pathways, including hydrolysis, photodegradation, and thermal decomposition, and provides robust protocols for stability testing and proper storage.

Introduction: The Chemical Profile of Methyl 2,5-dichloro-3-fluorobenzoate

Methyl 2,5-dichloro-3-fluorobenzoate is a polysubstituted aromatic ester with the molecular formula C₈H₅Cl₂FO₂. Its structure, featuring a methyl ester group and three halogen substituents on the benzene ring, imparts a unique combination of chemical properties that are crucial for its application as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The electron-withdrawing nature of the chlorine and fluorine atoms influences the reactivity of the aromatic ring and the lability of the ester group, making a thorough understanding of its stability paramount for its effective use.

This guide will delve into the critical aspects of handling and storing Methyl 2,5-dichloro-3-fluorobenzoate, providing insights into its chemical vulnerabilities and the necessary precautions to maintain its quality over time.

Chemical Stability Profile

The stability of Methyl 2,5-dichloro-3-fluorobenzoate is influenced by several factors, including its susceptibility to hydrolysis, photodegradation, and thermal stress. While specific data for this exact molecule is not extensively published, we can infer its stability profile from the behavior of similar halogenated benzoate esters.

Hydrolytic Stability

Esters are known to be susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by both acids and bases.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the ester will likely undergo saponification to yield 2,5-dichloro-3-fluorobenzoic acid and methanol. The presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring can increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack by hydroxide ions.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis is reversible and typically slower than base-catalyzed hydrolysis. The initial protonation of the carbonyl oxygen makes the carbonyl carbon more susceptible to nucleophilic attack by water.

The steric hindrance around the ester group in Methyl 2,5-dichloro-3-fluorobenzoate is not significant, suggesting that hydrolysis can proceed readily under appropriate pH conditions. It is crucial to avoid contact with strong acids and bases to prevent degradation.

Photostability

Halogenated aromatic compounds can be susceptible to photodegradation upon exposure to light, particularly in the UV spectrum. The energy from photons can lead to the cleavage of the carbon-halogen bonds, generating free radicals. These highly reactive species can then participate in a variety of secondary reactions, leading to the formation of impurities. For Methyl 2,5-dichloro-3-fluorobenzoate, this could involve the dechlorination or defluorination of the aromatic ring. It is therefore recommended to protect the compound from light.

Thermal Stability

Aromatic esters generally exhibit good thermal stability. However, at elevated temperatures, decomposition can occur. For halogenated compounds, thermal decomposition can lead to the release of hazardous gases such as hydrogen chloride and hydrogen fluoride. While specific thermal decomposition data for Methyl 2,5-dichloro-3-fluorobenzoate is unavailable, it is prudent to store it in a temperature-controlled environment and avoid exposure to high heat. A safety data sheet for the similar compound, Methyl 2,5-dichlorobenzoate, indicates it is stable under recommended storage conditions, which typically implies ambient temperature.

Incompatible Materials

As with many organic esters, Methyl 2,5-dichloro-3-fluorobenzoate is incompatible with strong oxidizing agents.[1] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also crucial to avoid contact with strong acids and bases to prevent hydrolysis.

Recommended Storage and Handling

To ensure the long-term stability and purity of Methyl 2,5-dichloro-3-fluorobenzoate, the following storage and handling guidelines should be strictly followed.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[1] | To minimize the rate of potential degradation reactions. |